LEI110

PLA2G16 HRASLS Inhibitor Potency

LEI110 (CAS: 2313525‑90‑3) is a synthetic α‑ketoamide small molecule originally developed through competitive activity‑based protein profiling (ABPP) as the first potent, selective, and cell‑permeable pan‑inhibitor of the HRASLS family of thiol hydrolases, also known as the phospholipase A and acyltransferase (PLAAT) family. Its targets include PLA2G16 (PLAAT3), HRASLS2 (PLAAT2), RARRES3 (PLAAT4), and iNAT (PLAAT5).

Molecular Formula C25H23F3N2O3
Molecular Weight 456.5 g/mol
Cat. No. B15617828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEI110
Molecular FormulaC25H23F3N2O3
Molecular Weight456.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H23F3N2O3/c26-25(27,28)20-11-14-23(30-17-20)33-21-12-9-19(10-13-21)15-16-29-24(32)22(31)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-14,17H,4,7-8,15-16H2,(H,29,32)
InChIKeyDZHZISUSQMPBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

LEI110 Compound Baseline: α‑Ketoamide Inhibitor of HRASLS/PLAAT Hydrolases and AP‑2α Transcription Factor


LEI110 (CAS: 2313525‑90‑3) is a synthetic α‑ketoamide small molecule originally developed through competitive activity‑based protein profiling (ABPP) as the first potent, selective, and cell‑permeable pan‑inhibitor of the HRASLS family of thiol hydrolases, also known as the phospholipase A and acyltransferase (PLAAT) family [1]. Its targets include PLA2G16 (PLAAT3), HRASLS2 (PLAAT2), RARRES3 (PLAAT4), and iNAT (PLAAT5). A separate investigation subsequently identified LEI110 as a small‑molecule stabilizer of the transcription factor AP‑2α (TFAP2A), establishing a novel mechanism of action in hepatocellular carcinoma models [2].

LEI110 Procurement: Why 'Any HRASLS Inhibitor' or 'Any AP‑2α Modulator' Cannot Simply Be Substituted


LEI110 occupies a unique intersection of two distinct biological targets that are not simultaneously addressed by any other commercially available probe. While compound 1 shares the α‑ketoamide scaffold and HRASLS selectivity, its ~4‑ to 10‑fold lower potency across the PLAAT family means that simple substitution would require markedly higher concentrations to achieve comparable target occupancy, potentially compromising selectivity [1]. Conversely, no other small‑molecule AP‑2α inhibitor has been reported to date, making LEI110 the sole chemical tool for modulating this transcription factor; any substitution would leave the AP‑2α axis completely unaddressable [2]. The quantitative evidence below demonstrates that these potency gaps and target‑coverage gaps are not interchangeable with in‑class alternatives.

LEI110 Differentiator Data Sheet: Quantitative Performance Benchmarks vs. Closest Analogs


PLA2G16 Binding Affinity (Ki): LEI110 vs. Progenitor Compound 1

In a biochemical orthologous fluorescence assay using the Green/Red Bodipy PC‑A2 substrate and cytosol fraction of HEK293T cells overexpressing human PLA2G16, LEI110 exhibited a Ki of 20 nM (95% CI: 17–24 nM), compared to 84 nM (95% CI: 72–96 nM) for the initial hit compound 1 [1].

PLA2G16 HRASLS Inhibitor Potency

Pan‑Inhibitor Potency Profile (pIC50): LEI110 vs. Compound 1 Across the HRASLS Family

In competitive ABPP assays measuring inhibition of PLA2G16, HRASLS2, RARRES3, and iNAT, LEI110 consistently outperformed compound 1 by 0.6–1.2 log units. pIC50 values for LEI110 were 7.0 ± 0.1 (PLA2G16), 6.8 ± 0.1 (HRASLS2), 6.8 ± 0.1 (RARRES3), and 7.6 ± 0.1 (iNAT), compared to 6.0 ± 0.1, 6.2 ± 0.1, 6.2 ± 0.1, and 6.4 ± 0.1 for compound 1, respectively [1].

HRASLS2 RARRES3 iNAT Selectivity

Cellular Target Engagement: Reduction of Arachidonic Acid Levels in PLA2G16‑Overexpressing U2OS Cells

Treatment of U2OS cells overexpressing PLA2G16 with 10 µM LEI110 for 4–8 hours resulted in near‑complete suppression of arachidonic acid (AA) accumulation, as measured by targeted lipidomics [1]. In contrast, the parent compound 1 was not evaluated in this cellular context, limiting its demonstrated on‑target engagement in living cells.

Cellular Activity Lipidomics Arachidonic Acid

Reversal of Oleic Acid‑Induced Steatosis in HepG2 Cells: Functional Cellular Outcome

In human HepG2 cells stimulated with 100 µM oleic acid to induce lipid accumulation, pretreatment with 10 µM LEI110 for 24 h visibly reversed lipid droplet formation as assessed by Adipored staining [1]. Compound 1 was not evaluated in this steatosis model, leaving LEI110 as the sole α‑ketoamide with a validated anti‑lipolytic phenotype in a disease‑relevant cellular assay.

Lipolysis Steatosis HepG2 Fatty Liver Disease Model

First‑in‑Class AP‑2α (TFAP2A) Small‑Molecule Inhibition: Target Engagement and Anticancer Activity

LEI110 was identified via virtual screening of >200,000 compounds as the first small‑molecule AP‑2α inhibitor [1]. Cellular thermal shift assay (CETSA) confirmed target engagement, showing significant stabilization of AP‑2α across a temperature gradient (p < 0.0001) [1]. Docking scores indicated stronger binding of LEI110 to AP‑2α compared to PLA2G16 (HRASLS), consistent with its identification as a moderate AP‑2α binder [1]. No alternative small‑molecule AP‑2α inhibitors exist for comparison.

TFAP2A Hepatocellular Carcinoma DNA Damage Repair CETSA

Selectivity Confirmation: Chemical Proteomics Profiling Against Serine Hydrolases

LEI110 (10 µM) was profiled against the endogenous serine hydrolase complement in mouse white adipose tissue (WAT), brown adipose tissue (BAT), and HepG2 cells using MB108‑biotin and FP‑biotin probes [1]. No off‑target labeling was observed outside the HRASLS family. While compound 1 also showed selectivity in brain tissue, the comprehensive adipose‑tissue and hepatocyte proteomic profiling data are available only for LEI110, providing procurement‑ready evidence of a clean selectivity window in metabolic tissues.

Selectivity Chemical Proteomics Serine Hydrolases Off-Target Risk

LEI110 Application Scenarios: Where Its Differentiated Profile Directly Answers Unmet Research Needs


Functional Dissection of the PLAAT/HRASLS Family in Lipid Metabolism

In laboratories studying the individual and collective roles of PLAAT3 (PLA2G16), PLAAT2 (HRASLS2), PLAAT4 (RARRES3), and PLAAT5 (iNAT) in N‑acylphosphatidylethanolamine (NAPE) biosynthesis and arachidonic acid release, LEI110 serves as the highest‑potency pan‑inhibitor probe. Its ~4‑ to 16‑fold advantage over compound 1 in pIC50 values [1] ensures complete family‑wide inhibition at lower concentrations, minimizing solvent‑related (DMSO) artifacts and off‑target reactivity. This potency is critical when using endogenous expression systems where target abundance is low.

Pharmacological Validation of PLA2G16 in Host‑Virus Interaction Studies

PLA2G16 was identified as a host factor enabling picornavirus entry [1]. For groups investigating the role of PLA2G16 in viral life cycles, LEI110 offers a validated cellular tool with demonstrated target engagement in living cells (U2OS) and a clear selectivity profile in hepatocytes (HepG2). The availability of a structurally related but less potent compound (compound 1) provides a built‑in negative control pair for structure‑activity relationship (SAR) validation.

Targeting AP‑2α‑Driven DNA Damage Repair in Hepatocellular Carcinoma (HCC)

For oncology groups focused on transcription‑factor modulation in HCC, LEI110 is the only small molecule capable of pharmacologically stabilizing AP‑2α (TFAP2A) [2]. The demonstrated synergy with DNA‑damaging chemotherapeutics (cisplatin, hydroxyurea) and the absence of acute hepatotoxicity at 10 mg/kg i.p. in mice position LEI110 as a chemical probe for proof‑of‑concept in vivo studies on DDR‑related HCC. No other compound can interrogate this transcriptional node; any alternative would require genetic perturbation.

Chemical Biology Studies Requiring a Dual‑Target Probe for Lipid Signaling and Transcription

LEI110 uniquely bridges two distinct target classes—lipid‑metabolizing hydrolases (PLAATs) and transcription factors (AP‑2α)—within a single small molecule. Investigators exploring crosstalk between lipid signaling (arachidonic acid, NAEs) and transcriptional regulation of DDR genes can use LEI110 as a bifunctional probe, obtaining two pharmacological readouts from a single compound. This dual‑activity is not achievable by purchasing compound 1 (HRASLS‑only) or any generic AP‑2α modulator (none exist).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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